N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide

Regioselective chlorination Imidazo[4,5-b]pyridine synthesis Nucleophilic aromatic substitution

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide delivers a unique orthogonally functionalized imidazo[4,5-b]pyridine core. The 7-chloro group enables regioselective glycosylation or palladium-catalyzed cross-coupling, while the 5-formamide serves as a masked amine stable under coupling conditions. This duality cannot be replicated by 5-amine, 5-carbamate, or non-chlorinated analogs, making it the optimal entry point for 7-substituted 1-deazaadenosine derivatives and kinase-focused libraries.

Molecular Formula C7H5ClN4O
Molecular Weight 196.59 g/mol
CAS No. 118801-85-7
Cat. No. B039714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide
CAS118801-85-7
SynonymsN-(7-CHLORO-1H-IMIDAZO[4,5-B]PYRIDIN-5-YL)FORMAMIDE
Molecular FormulaC7H5ClN4O
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN2)N=C1NC=O)Cl
InChIInChI=1S/C7H5ClN4O/c8-4-1-5(11-3-13)12-7-6(4)9-2-10-7/h1-3H,(H2,9,10,11,12,13)
InChIKeyIMIUKDUPUASUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide (CAS 118801-85-7): Core Structural and Physicochemical Baseline for Procurement


N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is a bicyclic heteroaromatic compound belonging to the imidazo[4,5-b]pyridine family, a privileged scaffold in medicinal chemistry owing to its purine isosterism [1]. The compound (molecular formula C7H5ClN4O, molecular weight 196.59 g/mol) features a chlorine atom at the 7-position and a formamide group at the 5-position on the imidazo[4,5-b]pyridine core. Its computed physicochemical profile includes a high melting point (>300 °C), a predicted pKa of 14.47, and a calculated LogP of 0.9, indicating moderate hydrophilicity and potential hydrogen-bonding capacity (2 H-bond donors, 3 H-bond acceptors) [2].

Why Generic Imidazo[4,5-b]pyridine Substitution Is Not Possible for N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide (CAS 118801-85-7)


The 7-chloro-5-formamide substitution pattern on the imidazo[4,5-b]pyridine core is not interchangeable with other regioisomers or 5-position derivatives because both substituents dictate fundamentally different reactivity in downstream synthetic transformations and divergent binding interactions with biological targets. The 7-chloro group is established as the predominant product of regioselective chlorination of imidazo[4,5-b]pyridine 4-oxides and serves as a critical handle for nucleophilic displacement or cross-coupling reactions [1]. Simultaneously, the 5-formamide group provides a masked amine function that can be hydrolyzed to the 5-amino derivative under controlled conditions, whereas the corresponding 5-amine or 5-carbamate analogs exhibit different stability profiles and require distinct deprotection or activation steps [2]. Substituting with a non-chlorinated analog (e.g., CAS 120613-71-0) eliminates the 7-chloro synthetic handle entirely; substituting with a 5-carbamate (e.g., CAS 37436-94-5) alters both the reactivity and the lipophilicity of the scaffold.

Quantitative Evidence Guide: N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide (CAS 118801-85-7) vs. Closest Analogs


Position-7 Chlorination: Regioselective Synthetic Handle Absent in Non-Chlorinated Analogs

The 7-chloro substituent on N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is the product of a well-established regioselective chlorination pathway: treatment of imidazo[4,5-b]pyridine 4-oxides with phosphoryl chloride yields predominantly the 7-chloro derivative rather than the 5-chloro or 6-chloro isomers [1]. This chlorine atom provides a site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic displacement that is completely absent in the non-chlorinated analog N-(1(3)H-imidazo[4,5-b]pyridin-5-yl)-formamide (CAS 120613-71-0) . In the context of 1-deazaadenosine nucleoside synthesis, the 7-chloro substituent is the essential leaving group for introducing the ribose moiety via fusion with tetra-O-acetyl-β-D-ribofuranose [2].

Regioselective chlorination Imidazo[4,5-b]pyridine synthesis Nucleophilic aromatic substitution

Thermal Stability and Melting Point Differentiation: >300 °C vs. Lower-Melting 5-Substituted Analogs

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide exhibits a melting point exceeding 300 °C (measured in water) . This high thermal stability is characteristic of the formamide functional group's capacity for intermolecular hydrogen bonding via the NH–C=O motif. In contrast, the corresponding 5-amino analog 7-chloro-1H-imidazo[4,5-b]pyridin-5-amine (CAS 37436-96-7, MW 168.58) and the 5-carbamate analog ethyl N-(7-chloro-3H-imidazo[4,5-b]pyridin-5-yl)-carbamate (CAS 37436-94-5, MW 240.64) have lower or unreported melting points, reflecting different crystal packing energies . This thermal robustness is relevant for reactions requiring prolonged heating, such as the formamide-mediated condensation at 150 °C reported for imidazo[4,5-b]pyridine synthesis [1].

Thermal stability Melting point Formamide functionality

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area: Implications for Permeability and Target Engagement

N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide possesses 2 hydrogen-bond donors, 3 hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 70.7 Ų, as computed by PubChem [1]. Its LogP (XLogP3) is 0.9. In comparison, the non-chlorinated analog (CAS 120613-71-0) has a slightly higher LogP of 1.24 and a comparable TPSA of 70.67 Ų . The chlorine atom in the target compound increases molecular weight by 34.44 Da while lowering LogP by ~0.34 units, subtly shifting the molecule toward better aqueous solubility without substantially altering its hydrogen-bonding capacity. The formamide group specifically contributes the 2 H-bond donors and 1 of the 3 H-bond acceptors, distinguishing it from the 5-amino analog (only 2 H-bond donors total, no carbonyl acceptor) and the 5-carbamate analog (additional H-bond acceptors from the ester oxygen), which can alter protein-ligand interaction profiles in kinase ATP-binding pockets where the hinge-binding region requires specific donor-acceptor patterns [2].

Hydrogen bonding TPSA Drug-likeness Physicochemical profiling

Imidazo[4,5-b]pyridine Scaffold: Validated Kinase Inhibitor Core with CDK9 and PDE10A Precedent (Class-Level Inference)

NOTE: This evidence item is CLASS-LEVEL INFERENCE. No compound-specific biological activity data for CAS 118801-85-7 has been identified in the public domain. However, the imidazo[4,5-b]pyridine scaffold has been extensively validated as a kinase inhibitor core. Structurally related imidazo[4,5-b]pyridine derivatives have demonstrated CDK9 inhibitory activity with IC50 values of 0.63–1.32 μM, comparable to sorafenib (IC50 = 0.76 μM) [1]. Other imidazo[4,5-b]pyridine analogs have shown PDE10A inhibition with IC50 values ranging from 0.8 to 6.7 nM [2]. The 7-chloro substituent is a recognized pharmacophoric feature in ATP-competitive kinase inhibitors within this chemotype, and the formamide group at the 5-position can serve as a bioisostere for the adenine 6-amino group [3]. This class-level evidence indicates that N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide occupies a structurally privileged position within a validated bioactive scaffold, though direct activity measurements for this specific compound remain unavailable as of the literature search date.

Kinase inhibition CDK9 PDE10A Imidazo[4,5-b]pyridine scaffold

pKa and Ionization State at Physiological pH: Differentiation from 5-Amino and 5-Carbamate Analogs

The predicted pKa of N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide is 14.47 ± 0.20, reflecting the very weak acidity of the formamide N–H proton . This means the compound is essentially neutral (uncharged) at all physiologically relevant pH values (pH 1–8). In contrast, the 5-amino analog (7-chloro-1H-imidazo[4,5-b]pyridin-5-amine, CAS 37436-96-7) would be expected to have a significantly lower pKa for the protonated amine (estimated ~4–6 for an aromatic amine conjugated to an electron-withdrawing heterocycle), meaning it can exist in both neutral and charged forms under physiological and formulation conditions [1]. The 5-carbamate analog (CAS 37436-94-5) also carries a different ionization profile due to the carbamate N–H (pKa ~13–14) and potential ester hydrolysis sensitivity. The consistently neutral character of the formamide derivative may confer advantages in membrane permeation and consistent formulation behavior compared to charge-variable analogs.

pKa Ionization state Drug-likeness Formamide acidity

Optimal Procurement and Research Application Scenarios for N-(7-Chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide (CAS 118801-85-7)


Synthesis of 1-Deazaadenosine Nucleoside Analogs via 7-Chloro Displacement

The 7-chloro substituent on N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide serves as a leaving group for glycosylation reactions with protected ribose donors [1]. After Vorbruggen-type or fusion glycosylation, the formamide group can be hydrolyzed to the 5-amine, yielding 1-deazaadenosine derivatives that have been explored as adenosine receptor agonists and antiviral agents. This compound is the preferred starting material over the non-chlorinated analog (CAS 120613-71-0) when 7-substituted nucleoside products are desired.

Pd-Catalyzed Cross-Coupling Library Synthesis at the 7-Position

The aryl chloride at position 7 enables Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions for the rapid generation of 7-aryl, 7-alkenyl, or 7-amino imidazo[4,5-b]pyridine libraries [1]. The formamide group at the 5-position remains stable under typical cross-coupling conditions (unlike a free 5-amine, which may compete as a nucleophile or require protection), allowing sequential functionalization strategies. This orthogonal reactivity pattern is a key advantage for parallel synthesis in medicinal chemistry hit-to-lead programs.

Kinase Inhibitor Scaffold Exploration Using the Purine-Isosteric Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold is a recognized purine bioisostere, and compounds bearing this core have demonstrated inhibitory activity against CDK9 (IC50 0.63–1.32 μM) and PDE10A (IC50 0.8–6.7 nM) [2][3]. N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide provides an underexplored substitution pattern (7-Cl, 5-NHCHO) for kinase profiling. The formamide group mimics the adenine 6-NH2 in hydrogen-bonding capacity while offering a different steric and electronic profile, potentially yielding selectivity advantages over adenosine-mimetic kinase inhibitors. Users must conduct de novo enzymatic profiling as no target-specific data currently exists for this compound.

ATPase Inhibitor Development Building on Imidazo[4,5-b]pyridine Precedent

Imidazo[4,5-b]pyridine derivatives have been reported as competitive inhibitors of mammalian ATPases and as H+/K+-ATPase (proton pump) inhibitors . The 7-chloro-5-formamide substitution pattern has not been specifically evaluated in ATPase assays but offers a unique combination of a hydrophobic chlorine substituent (favorable for binding to hydrophobic pockets adjacent to the nucleotide-binding site) and a hydrogen-bond-capable formamide group. The high thermal stability (>300 °C) of this compound further supports its use in biochemical assay conditions that may involve temperature stress.

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